

Tetraoctyltin chemical structure and properties

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Compound of Interest		
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Tetraoctyltin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraoctyltin (C₃₂H₆₈Sn), an organotin compound, is characterized by a central tin atom covalently bonded to four octyl groups.[1] This colorless to pale yellow liquid is insoluble in water and sees primary application as a catalyst in various chemical reactions and as a heat stabilizer in the production of plastics and polymers, notably polyvinyl chloride (PVC).[1] While industrially significant, the biological activities of organotin compounds, including their potential neurotoxic and immunotoxic effects, necessitate a thorough understanding for professionals in research and drug development. This guide provides an in-depth overview of the chemical structure, properties, experimental protocols for synthesis and analysis, and the known biological interactions of **tetraoctyltin**.

Chemical Structure and Properties

The fundamental structure of **tetraoctyltin** consists of a central tin atom (Sn) bonded to four noctyl chains.

Physicochemical Properties

A summary of the key physicochemical properties of **tetraoctyltin** is presented in Table 1. This data is essential for its handling, application, and in the design of experimental studies.



Property	Value	References
Chemical Formula	C32H68Sn	[1][2][3]
CAS Number	3590-84-9	[1][2]
Molecular Weight	571.60 g/mol	[2]
Appearance	Colorless to pale yellow liquid/oil	[1][4]
Boiling Point	224 °C at 1 mmHg; 268 °C at 13 hPa	[4][5]
Density	0.98 g/cm³ at 20 °C	[5]
Refractive Index	1.4677	[4][6][7]
Solubility	Insoluble in water; Soluble in chloroform and sparingly soluble in ethyl acetate.	[1][4][6][7]
Flash Point	102 °C - 180 °C	[4][5][7]

Experimental Protocols Synthesis of Tetraoctyltin via Trialkyl-aluminum Reaction

This method describes the preparation of **tetraoctyltin** from tin-tetraacetate and trioctylaluminum.

Materials:

- Tin-tetraacetate
- Tetrahydrofuran (THF), anhydrous
- Trioctyl-aluminum
- Argon (or other inert gas)



- Sintered glass filter
- Standard glassware for inert atmosphere reactions (four-neck flask, stirrer, dropping funnel, condenser, thermometer)

Procedure:

- In a 250 ml four-neck flask equipped with a stirrer, dropping funnel, condenser with an argon supply, and a thermometer, add 71 g of tin-tetraacetate and 106.5 g of anhydrous tetrahydrofuran to create a slurry.[4]
- While stirring and maintaining an inert atmosphere by passing argon through the apparatus, slowly add 102.7 g of trioctyl-aluminum to the slurry in a dropwise manner. The addition should take approximately 1 hour and 40 minutes.[4]
- During the addition, cool the reaction mixture to maintain a temperature below 65°C, as the reaction is exothermic.[4]
- After the complete addition of trioctyl-aluminum, heat the reaction mixture to the reflux temperature of tetrahydrofuran and maintain it for 1 to 2 hours with continuous stirring.[4]
- Following the reflux period, the precipitated aluminum tri-acetate is removed by filtration through a sintered glass filter under vacuum.[4]
- The filter cake (aluminum tri-acetate) is washed three times with 100 ml of tetrahydrofuran. [4]
- The tetrahydrofuran is removed from the filtrate by distillation, preferably under reduced pressure, to yield the final product, **tetraoctyltin**.[4]

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of organotin compounds, which can be adapted for **tetraoctyltin**.

Instrumentation:



- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7000 Series GC-MS/MS).[7]
- Capillary column (e.g., Thermo Scientific TraceGOLD TG-5MS).

Sample Preparation (Derivatization and Extraction):

- For samples in an aqueous matrix, a derivatization step is typically required to increase the volatility of the organotin compounds. A common derivatizing agent is sodium tetraethylborate.[8]
- To a known volume of the sample, add an appropriate buffer (e.g., acetate buffer) to adjust the pH.[7]
- Add the derivatization agent and allow the reaction to proceed for a set time (e.g., 30 minutes).
- Extract the derivatized compounds into an organic solvent such as hexane.[7]
- The organic layer is then collected for GC-MS analysis.

GC-MS Parameters:

- Injection: Automated splitless injection.
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An appropriate temperature gradient is established to ensure the separation of the compounds of interest.
- MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher selectivity and sensitivity.[7]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy



This protocol outlines the general steps for preparing a sample of **tetraoctyltin** for NMR analysis.

Materials:

- NMR tube
- Deuterated solvent (e.g., chloroform-d, CDCl₃)
- Pasteur pipette
- Glass wool

Procedure:

- For a ¹H NMR spectrum, dissolve approximately 5-25 mg of the **tetraoctyltin** sample in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d. For ¹³C NMR, a more concentrated solution is preferable.
- Ensure the sample is fully dissolved.
- To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
- The final volume of the sample in the NMR tube should be appropriate for the spectrometer being used (typically around 4-5 cm in height).
- Cap the NMR tube securely before placing it in the spectrometer.

Determination of Acute Oral Toxicity (LD50)

The following is a general procedure for determining the LD50 value, which is a measure of acute toxicity.

Experimental Design:

 Animals: Typically, young adult rats or mice of a specific strain are used.[9] Both sexes should be represented.



- Dose Groups: At least 3-5 dose levels of tetraoctyltin are selected, with the aim of identifying a dose that causes no mortality and one that causes 100% mortality.
- Administration: The test substance is administered orally (gavage) in a single dose.
- Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[10]

Procedure:

- Animals are acclimatized to the laboratory conditions before the study.
- Food is typically withheld overnight before dosing.
- Tetraoctyltin is administered at the predetermined dose levels to the respective groups of animals.
- Animals are observed for clinical signs of toxicity at regular intervals on the first day and at least once daily thereafter for the duration of the observation period.
- The number of mortalities in each dose group is recorded.
- The LD50 value is calculated using a recognized statistical method, such as the Probit analysis.[9]

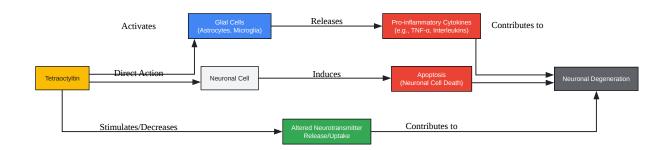
Biological Activity and Signaling Pathways

Organotin compounds are known to exert neurotoxic and immunotoxic effects.[2] While specific pathways for **tetraoctyltin** are not extensively detailed in the literature, the general mechanisms for related organotins provide a basis for understanding its potential biological interactions.

Neurotoxicity

The neurotoxic effects of organotins are thought to involve several mechanisms, including the activation of glial cells, induction of apoptosis in neuronal cells, and interference with neurotransmitter systems.[2]





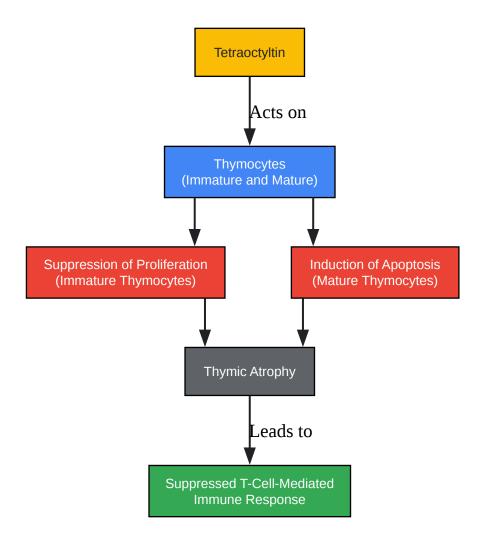
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Caption: Proposed neurotoxic mechanisms of tetraoctyltin.

Immunotoxicity

The immunotoxicity of organotin compounds is often characterized by thymic atrophy due to the suppression of immature thymocyte proliferation and the induction of apoptosis in mature thymocytes.[2] This can lead to a suppressed T-cell-mediated immune response.[2]





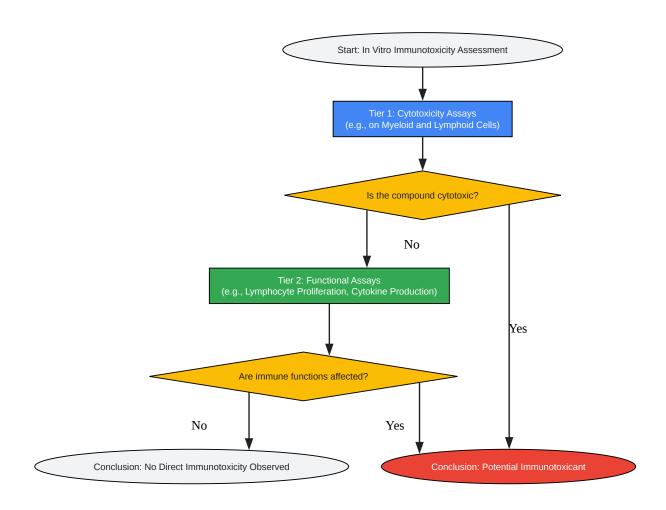
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Caption: Proposed immunotoxic mechanisms of tetraoctyltin.

Experimental Workflow for In Vitro Immunotoxicity Assessment

A general workflow for assessing the immunotoxic potential of a compound like **tetraoctyltin** in vitro is depicted below. This often involves a tiered approach, starting with cytotoxicity assays followed by more specific functional assays.





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